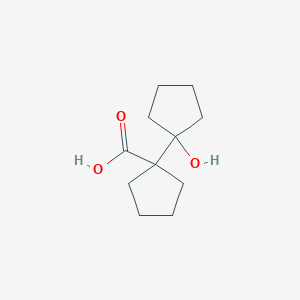

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-9(13)10(5-1-2-6-10)11(14)7-3-4-8-11/h14H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYGBTKCBBBXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C2(CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid typically involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of cyclopentane derivatives with biological systems.

Industry: Used in the synthesis of specialized materials and chemicals

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

1-Phenyl-1-cyclopentanecarboxylic acid (1P1C)

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Used as a synthetic intermediate in pharmaceuticals (e.g., Pentoxyverine impurity A) .

- Comparison : Unlike the hydroxyl group in the target compound, the phenyl substituent prioritizes hydrophobic interactions, reducing aqueous solubility.

1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.68 g/mol

- Key Features : The electron-withdrawing chlorine atom increases acidity (pKa ~3.5–4.0) and stabilizes the carboxylate anion. Used in nucleophilic fluorination reactions .

- Comparison : The chloro group enhances electrophilicity compared to the hydroxyl group, favoring reactions like radical-polar crossover fluorination .

Analogs with Aliphatic Substituents

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

- Molecular Formula : C₇H₉F₃O₂

- Molecular Weight : 182.14 g/mol

- Key Features : The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (~1.5–2.0) and increasing metabolic stability .

- Comparison : The CF₃ group’s electronegativity contrasts with the hydroxyl group’s hydrogen-bonding capacity, leading to divergent reactivity in drug design.

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic Acid

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- Predicted collision cross-section: 180–190 Ų .

- Comparison: The hydroxyl group’s polarity contrasts with the nonpolar cyclopropyl substituent, altering solubility and bioavailability.

Amino-Functionalized Cyclic Carboxylic Acids

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Molecular Formula: C₄H₇NO₂

- Molecular Weight : 101.1 g/mol

- Key Features : A cyclopropane-based ethylene precursor in plants. The strained three-membered ring increases reactivity, enabling rapid enzymatic conversion to ethylene .

- Comparison : The cyclopropane ring’s instability contrasts with the cyclopentane ring’s stability in the target compound, highlighting ring size’s role in biochemical activity.

1-Amino-3-fluoro-4-(fluoro-¹⁸F)cyclopentane-1-carboxylic Acid

- Molecular Formula: C₆H₉F₂NO₂ (non-radioactive analog)

- Molecular Weight : 161.14 g/mol

- Key Features: Fluorine-18 radiolabeling enables positron emission tomography (PET) imaging, targeting amino acid transporters in cancer .

- Comparison : The hydroxyl group in the target compound could be substituted with fluorine for similar imaging applications, though steric effects may differ.

Biological Activity

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxy group and a carboxylic acid functional group, which are crucial for its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug design and therapeutic development.

Molecular Structure

- Molecular Formula : C10H16O3

- Molecular Weight : 184.24 g/mol

- IUPAC Name : 1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylic acid

The biological activity of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The functional groups present in the molecule allow for hydrogen bonding and electrostatic interactions, which are pivotal in modulating biological functions.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated as a scaffold for the development of inhibitors targeting aldo-keto reductases (AKR), which are implicated in hormone-dependent cancers .

Case Study: AKR Inhibition

A study focused on the synthesis of cyclopentane derivatives, including 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid, demonstrated their efficacy as AKR inhibitors. The results indicated that these compounds could significantly reduce the activity of AKR1C1 and AKR1C3, suggesting their potential therapeutic applications in cancer treatment .

Comparative Biological Activity

To assess the biological activity of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid, it is useful to compare it with related compounds. Below is a table summarizing the IC50 values of various cyclopentane derivatives against AKR enzymes:

| Compound | IC50 (µM) |

|---|---|

| 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid | TBD |

| Cyclopentane-1,2-dione derivative | 0.054 ± 0.016 |

| Other cycloalkyl derivatives | Varies |

Note: TBD = To Be Determined; values are averaged from multiple assays.

Synthetic Routes

The synthesis of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid typically involves multi-step reactions starting from simple cyclopentanecarboxylic acids. Recent advancements in synthetic methodologies have facilitated more efficient production routes, allowing for easier access to this compound and its analogs .

Derivative Evaluation

Research has also focused on evaluating derivatives of this compound to enhance its biological activity. For example, modifications to the hydroxy group or the carboxylic acid moiety can lead to increased potency against specific targets, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the primary synthetic routes for 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopentane derivatives functionalized with hydroxyl and carboxylic acid groups. A common approach is asymmetric cycloaddition using chiral inducers (e.g., N-acylhydroxylamines) to control stereochemistry . Key steps include:

- Cyclization : Intramolecular reactions to form the cyclopentane backbone.

- Functionalization : Introducing hydroxyl and carboxylic acid groups via oxidation or substitution.

- Purification : Chromatography or recrystallization to isolate enantiomers.

Reaction temperature and solvent polarity significantly impact stereoselectivity. For example, low temperatures (~0°C) in aprotic solvents (e.g., THF) favor higher enantiomeric excess (>90%) .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and detect diastereomers (e.g., coupling constants in H NMR for hydroxyl group orientation) .

- Chiral HPLC : To resolve enantiomers and quantify optical purity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular formula validation .

Comparative analysis with known standards (e.g., PubChem CID 15507525 for related analogs) is critical .

Q. What biological activities have been reported for structurally similar cyclopentane carboxylic acids?

- Methodological Answer : Related compounds exhibit:

- Enzyme Inhibition : Binding to glutamate receptors or metabolic enzymes (e.g., D-cycloserine analogs) .

- Neuroprotective Effects : Modulation of oxidative stress pathways in neuronal cells .

Assays include: - Kinetic Studies : Measuring IC values via fluorometric or colorimetric assays.

- Cell-Based Models : Testing neuroprotection in SH-SY5Y cells under oxidative stress .

Advanced Research Questions

Q. How do stereochemical variations (e.g., hydroxyl group position) affect the compound’s reactivity and biological activity?

- Methodological Answer : Compare enantiomers or diastereomers using:

- Stereoselective Synthesis : Asymmetric catalysis to generate specific isomers .

- Activity Mapping : Test isomers in enzyme inhibition assays (e.g., COX-2 or GABA transaminase).

Example: The (1R,3S)-isomer of 3-hydroxycyclopentane-1-carboxylic acid shows 10-fold higher binding affinity to GABA receptors than the (1S,3R)-isomer .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Address discrepancies by:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) .

- Accelerated Stability Studies : Expose the compound to heat (40°C) or light for 48 hours and monitor degradation via HPLC .

Note: Stability is pH-dependent; carboxylic acid deprotonation (above pH 5) increases aqueous solubility but may reduce membrane permeability .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Use:

- Docking Simulations : AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase) .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories.

Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.